molecular formula C21H27N5O2 B2800684 3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577700-22-2

3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2800684
CAS No.: 577700-22-2
M. Wt: 381.48
InChI Key: ZKAGAMSWOMCGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (molecular formula: C₂₁H₂₇N₅O₂) is a purine-dione derivative characterized by a bicyclic purine core substituted with a 3-phenylpropyl group at position 7 and a 4-methylpiperidinyl moiety at position 6. The compound’s structure is further defined by a methyl group at position 3, contributing to its steric and electronic properties. Its SMILES notation is CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C, and its InChIKey (ZKAGAMSWOMCGOW-UHFFFAOYSA-N) confirms its unique stereochemical identity .

This compound belongs to a class of molecules explored for diverse pharmacological activities, including kinase inhibition and enzyme modulation, due to the purine scaffold’s versatility in interacting with biological targets . Its synthesis typically involves alkylation and substitution reactions on the purine core, as evidenced by analogous pathways in related compounds .

Properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15-10-13-25(14-11-15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)12-6-9-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAGAMSWOMCGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its structure is characterized by a purine core with various functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

IUPAC Name 3 methyl 8 4 methylpiperidin 1 yl 7 3 phenylpropyl 1H purine 2 6 3H 7H dione\text{IUPAC Name }3\text{ methyl 8 4 methylpiperidin 1 yl 7 3 phenylpropyl 1H purine 2 6 3H 7H dione}

The biological activity of this compound primarily involves its interaction with various biological macromolecules. It has been shown to act as a ligand for several serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential antidepressant and anxiolytic properties. The compound may modulate neurotransmission pathways by binding to these receptors, potentially influencing mood and anxiety levels.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antidepressant and Anxiolytic Effects

  • Studies have demonstrated that derivatives of this compound can bind to serotonin receptors, suggesting their potential use in treating depression and anxiety disorders.

2. Analgesic and Anti-inflammatory Properties

  • The compound has been investigated for its analgesic effects, showing promise in pain management scenarios. Its anti-inflammatory capabilities further enhance its therapeutic profile .

3. Enzyme Inhibition

  • Research indicates that it may inhibit specific enzymes involved in neurotransmission and pain pathways. This inhibition can play a crucial role in developing treatments for neurological disorders .

Comparative Analysis

The following table summarizes the biological activities of similar compounds within the purine class:

Compound NameStructural FeaturesBiological Activity
1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dioneDimethyl and piperidine groupsAntidepressant properties
8-(4-Methylpiperidin-1-yl)-3-methylpurineSimilar piperidine substitutionAnticancer properties reported
8-(Morpholinomethyl)-7-(3-methylphenyl)purineMorpholine instead of piperidineAntidepressant activity noted

This comparison highlights the unique substituents of this compound that may enhance its biological activity compared to other compounds in the purine class .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant effects of 1,3-dimethyl derivatives found significant binding affinity to serotonin receptors. The results indicated a potential mechanism for alleviating depressive symptoms through modulation of serotonin signaling pathways.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in animal models showed reduced inflammation markers when administered. This suggests its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Position 8 : The 4-methylpiperidinyl group offers steric bulk and basicity, contrasting with bromine (linagliptin intermediate) or hydrazinyl groups, which are more reactive but less stable .

Pharmacological Activity Comparison

Antidiabetic Activity

  • HBK001: Dual DPP4 inhibitor and GPR119 agonist, with EC₅₀ values in the nanomolar range for GLP-1 stimulation. The aminopiperidine moiety is critical for DPP4 binding .
  • Linagliptin Intermediate (11) : Predecessor to linagliptin, a DPP4 inhibitor; bromine at position 8 facilitates coupling with quinazoline derivatives .

Antiparasitic Activity

  • TC227: Inhibits Trypanothione Synthetase (IC₅₀ ~2 μM) via hydrazone-mediated chelation. The target compound lacks polar groups for similar metal coordination .

Anticancer Potential

  • 8-Hydrazinyl Derivatives : Demonstrated cytotoxicity in vitro, with hydrazine enabling Schiff base formation with cellular targets . The target compound’s 4-methylpiperidinyl group may reduce reactivity but improve pharmacokinetics.

Physicochemical Properties

Property Target Compound HBK001 TC227
Molecular Weight 381.48 g/mol 616.67 g/mol 454.45 g/mol
LogP (Predicted) 3.2 4.8 2.5
Hydrogen Bond Acceptors 5 8 7
Rotatable Bonds 6 10 8

Implications : The target compound’s moderate LogP and fewer rotatable bonds suggest better bioavailability than HBK001 but less solubility than TC227 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.